1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7), commonly referred to as HMTS or bis(trimethylsiloxy)methylsilane, is a highly reactive, low-molecular-weight organosilicon compound characterized by a single, centrally located silicon-hydride (Si-H) bond [1]. As a colorless, volatile liquid with a boiling point of 141-142 °C and a density of 0.819 g/mL, it serves as a precise monofunctional building block in organic synthesis . In industrial procurement, HMTS is primarily sourced as the mandatory precursor for platinum-catalyzed hydrosilylation reactions with allyl-terminated polyethers, yielding polyalkyleneoxide-modified heptamethyltrisiloxanes [2]. These downstream derivatives are renowned as 'superspreaders,' providing extreme surface tension reduction that cannot be achieved by standard hydrocarbon or polymeric silicone alternatives.
Procurement attempts to substitute HMTS with cheaper, more common Si-H sources like Polymethylhydrosiloxane (PMHS) or 1,1,3,3-Tetramethyldisiloxane (TMDS) routinely fail due to fundamental differences in molecular architecture and reaction behavior [1]. PMHS is a polymer with multiple Si-H sites; when reacted with polyethers, it forms high-molecular-weight comb polymers that lack the extreme 'superspreading' kinetics and ultra-low surface tension of discrete trisiloxane surfactants [2]. Conversely, TMDS is a bifunctional silane (containing two Si-H bonds) that acts as a chain extender or cross-linker during hydrosilylation, leading to bridging, increased viscosity, or unwanted gelation [3]. HMTS is unique because its strictly monofunctional nature ensures 100% discrete, non-cross-linked pendant modifications, making it the only viable choice for manufacturing well-defined, low-viscosity trisiloxane fluids.
The primary commercial value of HMTS lies in the exceptional surface activity of its downstream polyether derivatives. When HMTS is grafted with allyl polyethers, the resulting trisiloxane surfactant reduces aqueous surface tension to approximately 20.0–22.4 mN/m [1]. In contrast, using Polymethylhydrosiloxane (PMHS) to create polymeric siloxane surfactants typically only reduces surface tension to 28.0–30.0 mN/m [2]. This quantitative gap is the difference between standard wetting and true 'superspreading' behavior, where trisiloxane droplets can expand to over 50 times their original diameter on hydrophobic surfaces.
| Evidence Dimension | Aqueous surface tension at Critical Aggregation Concentration (CAC) |
| Target Compound Data | HMTS-derived surfactant: ~20.0 - 22.4 mN/m |
| Comparator Or Baseline | PMHS-derived surfactant: ~28.0 - 30.0 mN/m |
| Quantified Difference | HMTS derivatives achieve a 25-30% lower minimum surface tension. |
| Conditions | 0.1 wt% aqueous solution at 25 °C |
Procuring HMTS is mandatory for manufacturing agricultural adjuvants and high-performance coatings that require extreme spreading capabilities unattainable by polymeric siloxanes.
During the synthesis of modified silicone fluids, controlling the molecular architecture is critical to preventing batch failure. HMTS possesses exactly one active Si-H bond per molecule, guaranteeing that hydrosilylation with terminal alkenes yields 100% discrete, end-capped or pendant products without any polymer cross-linking [1]. If a buyer substitutes HMTS with 1,1,3,3-Tetramethyldisiloxane (TMDS), which contains two highly reactive Si-H bonds, the bifunctionality induces bridging between polyether chains [2]. This leads to uncontrolled molecular weight increases, high viscosity, and potential gelation of the reactor contents.
| Evidence Dimension | Reactive Si-H Functionality per Molecule |
| Target Compound Data | HMTS: 1 Si-H group (0% cross-linking risk) |
| Comparator Or Baseline | TMDS: 2 Si-H groups (High cross-linking/bridging risk) |
| Quantified Difference | HMTS strictly limits the reaction to a 1:1 molar addition per siloxane core, whereas TMDS acts as a chain-extender. |
| Conditions | Platinum-catalyzed hydrosilylation with allyl-terminated polyethers |
Critical for buyers formulating low-viscosity fluids and surfactants where polymer bridging or gelation would ruin the manufacturing batch.
Industrial synthesis of silicone surfactants often requires the use of excess silane precursor to drive the hydrosilylation reaction to completion. HMTS has a relatively low boiling point of 141-142 °C (at 760 mmHg), making it a volatile liquid [1]. This allows any unreacted HMTS to be easily and completely removed via standard vacuum stripping or distillation at the end of the process. In contrast, polymeric Si-H precursors like PMHS are non-volatile and decompose before boiling, meaning any unreacted Si-H sites or residual polymer permanently contaminate the final product [2].
| Evidence Dimension | Boiling Point / Volatility for Vacuum Stripping |
| Target Compound Data | HMTS: 141-142 °C at 760 mmHg (Highly volatile) |
| Comparator Or Baseline | PMHS: Non-volatile polymer (Decomposes >200 °C) |
| Quantified Difference | HMTS allows for >99% removal of unreacted precursor via distillation, whereas PMHS leaves permanent residual contamination. |
| Conditions | Post-hydrosilylation purification phase |
Ensures the final modified silicone fluid achieves high purity without requiring complex chromatographic separation, directly lowering commercial manufacturing costs.
Because HMTS-derived polyether siloxanes can reduce aqueous surface tension to ~20 mN/m, HMTS is the mandatory precursor for manufacturing agricultural spray adjuvants (e.g., Silwet L-77 analogs). These adjuvants allow pesticides and herbicides to spread uniformly over highly hydrophobic leaf surfaces, significantly improving active ingredient uptake and rainfastness [1].
The precise, monofunctional nature of HMTS allows for the controlled grafting of polyether chains without the risk of cross-linking. This makes it an ideal building block for synthesizing specialized silicone surfactants used as stabilizers in polyurethane foam manufacturing, where strict viscosity and molecular weight control are required to ensure uniform cell structure [2].
Due to its volatility and ease of purification via vacuum distillation, HMTS is utilized to synthesize high-purity, low-viscosity organomodified silicones for the cosmetics industry. The absence of residual unreacted polymeric siloxanes ensures the final cosmetic fluids meet strict safety and sensory requirements, providing a non-greasy, smooth feel in lotions and hair care products [3].
Flammable;Irritant